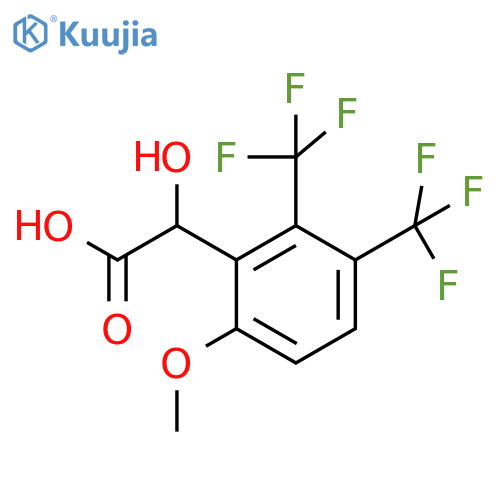Cas no 1805528-74-8 (2,3-Bis(trifluoromethyl)-6-methoxymandelic acid)

2,3-Bis(trifluoromethyl)-6-methoxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Bis(trifluoromethyl)-6-methoxymandelic acid
-
- インチ: 1S/C11H8F6O4/c1-21-5-3-2-4(10(12,13)14)7(11(15,16)17)6(5)8(18)9(19)20/h2-3,8,18H,1H3,(H,19,20)
- InChIKey: JPXYTFLYMXQWBL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)(F)F)=CC=C(C=1C(C(=O)O)O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 380
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.8
2,3-Bis(trifluoromethyl)-6-methoxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023878-1g |
2,3-Bis(trifluoromethyl)-6-methoxymandelic acid |
1805528-74-8 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
2,3-Bis(trifluoromethyl)-6-methoxymandelic acid 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2,3-Bis(trifluoromethyl)-6-methoxymandelic acidに関する追加情報
2,3-Bis(trifluoromethyl)-6-methoxymandelic Acid: A Comprehensive Overview
2,3-Bis(trifluoromethyl)-6-methoxymandelic acid, also known by its CAS number 1805528-74-8, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising potential in drug development, particularly in the realm of medicinal chemistry. The molecule's structure, characterized by the presence of two trifluoromethyl groups at positions 2 and 3, along with a methoxy group at position 6 on the mandelic acid backbone, contributes to its distinctive chemical properties.
Recent studies have highlighted the importance of fluorinated compounds in modern drug design. The presence of trifluoromethyl groups in 2,3-Bis(trifluoromethyl)-6-methoxymandelic acid not only enhances the compound's stability but also imparts unique electronic and steric properties. These attributes make it an attractive candidate for exploring its role as a building block in the synthesis of bioactive molecules. Researchers have demonstrated that such fluorinated derivatives can exhibit improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity.
The methoxy group at position 6 further modulates the compound's reactivity and solubility. This functional group plays a crucial role in intermolecular interactions, making it a valuable component in the design of drugs targeting specific biological pathways. Recent advancements in computational chemistry have enabled scientists to predict the binding affinities of 1805528-74-8 with various protein targets, paving the way for its application in treating diseases such as cancer and neurodegenerative disorders.
In terms of synthesis, 2,3-Bis(trifluoromethyl)-6-methoxymandelic acid is typically derived from mandelic acid through a series of substitution and fluorination reactions. These processes require precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has significantly improved the efficiency of these reactions, making large-scale production feasible for industrial applications.
The compound's versatility extends beyond pharmaceuticals. Its ability to form stable complexes with metal ions has led to its exploration in materials science, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
From an environmental perspective, understanding the degradation pathways of 1805528-74-8 is critical to assess its potential impact on ecosystems. Recent studies have shown that under aerobic conditions, the compound undergoes microbial degradation through enzymatic cleavage of its fluorinated substituents. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 2,3-Bis(trifluoromethyl)-6-methoxymandelic acid, or CAS number 1805528-74-8, represents a cutting-edge compound with multifaceted applications across diverse scientific disciplines. Its unique chemical properties, coupled with ongoing research advancements, position it as a key player in future innovations within medicine and materials science.
1805528-74-8 (2,3-Bis(trifluoromethyl)-6-methoxymandelic acid) 関連製品
- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)
- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)
- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)
- 1256359-21-3(Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)



